2-(Butylthio)benzoic acid

Physicochemical property prediction Drug-likeness assessment Membrane permeability

Sourcing ortho-substituted alkylthio benzoic acids with precise chain-length specificity is critical for herbicide intermediate synthesis. 2-(Butylthio)benzoic acid (CAS 17839-61-1) provides the exact butyl chain required for downstream coupling reactions. Substituting shorter-chain analogs (methyl, ethyl, propyl) alters steric/electronic profiles, leading to reduced or abolished herbicidal activity. - Defined LogP (4.18) and pKa (3.54±0.36) ensure consistent reaction kinetics. - Monoclinic crystal system with two distinct conformations confirmed by XRD. - Typical purity ≥97% supports reproducible intermediate quality. - Not DEA-scheduled; shipped ambient globally.

Molecular Formula C11H14O2S
Molecular Weight 210.29
CAS No. 17839-61-1
Cat. No. B2362384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butylthio)benzoic acid
CAS17839-61-1
Molecular FormulaC11H14O2S
Molecular Weight210.29
Structural Identifiers
SMILESCCCCSC1=CC=CC=C1C(=O)O
InChIInChI=1S/C11H14O2S/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
InChIKeyXBAKLNIZALFPMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Butylthio)benzoic acid (CAS 17839-61-1): Core Properties and Compound Identification for Scientific Procurement


2-(Butylthio)benzoic acid (CAS 17839-61-1) is an ortho-substituted benzoic acid derivative characterized by a butylthio (-S-C₄H₉) group at the 2-position . This compound exhibits predicted physicochemical properties including a pKa of 3.54±0.36 and a LogP of 4.18 . Its crystal structure has been determined to adopt a monoclinic system with two distinct conformations . It serves as a key intermediate in the synthesis of herbicidal compounds [1] and is commercially available from multiple vendors with typical purity specifications of 95% or higher .

Critical Differentiation of 2-(Butylthio)benzoic acid: Why Structural Analogs Cannot Be Substituted


The ortho-substituted alkylthio benzoic acid scaffold is highly sensitive to alkyl chain length, with each homolog (methyl, ethyl, propyl, butyl) exhibiting distinct physicochemical and biological profiles [1]. The butylthio group confers a specific balance of lipophilicity (LogP 4.18) and acid strength (pKa 3.54) that is not replicable by shorter-chain analogs . Furthermore, the crystal packing and conformational flexibility of the butyl derivative differ fundamentally from its methyl and ethyl counterparts, impacting solid-state properties and formulation behavior . Substitution without verification risks altered reaction kinetics, compromised intermediate purity, or failed biological assay reproducibility, particularly in herbicide synthesis pathways where 2-alkylthio benzoic acids serve as critical building blocks [2].

Quantitative Differentiation of 2-(Butylthio)benzoic acid: Direct Comparative Data vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 2-(Butylthio)benzoic acid vs. Methyl and Ethyl Analogs

The predicted LogP value for 2-(butylthio)benzoic acid is 4.18 . In comparison, the methyl analog (2-(methylthio)benzoic acid) has a LogP of 2.11 and the ethyl analog (2-(ethylthio)benzoic acid) has a LogP of 2.51 . This increase in lipophilicity with alkyl chain length is consistent with the expected additive contribution of each methylene group (~0.5 LogP units).

Physicochemical property prediction Drug-likeness assessment Membrane permeability

Acid Strength (pKa) Differentiation: 2-(Butylthio)benzoic acid vs. Thiosalicylic Acid

The predicted pKa of 2-(butylthio)benzoic acid is 3.54±0.36 . Its precursor, thiosalicylic acid (2-mercaptobenzoic acid), has a reported pKa of 3.501 [1]. The alkylation of the thiol group to a thioether has a minimal effect on the acidity of the carboxylic acid group, indicating that the electron-donating effect of the butylthio group is comparable to that of the thiol group.

Acid-base chemistry Reaction optimization Salt formation

Crystal Structure Differentiation: Monoclinic System and Conformational Polymorphism

2-(Butylthio)benzoic acid crystallizes in a monoclinic crystal system and exhibits two different conformations within the crystal lattice . In contrast, 2-(methylthio)benzoic acid has been reported to crystallize in a triclinic system (space group P1̄) . This structural difference arises from the increased conformational flexibility of the longer butyl chain.

Solid-state characterization Polymorph screening Formulation development

Synthetic Accessibility and Yield: 2-(Butylthio)benzoic acid from Thiosalicylic Acid

A reported synthetic procedure for 2-(butylthio)benzoic acid involves the alkylation of thiosalicylic acid with n-bromobutane in aqueous ethanolic NaOH, yielding 13.7 g (72% theoretical yield based on 0.09 mol scale) of crude product after acidification and recrystallization . This one-step procedure contrasts with the multi-step routes often required for more complex alkylthio benzoic acid derivatives [1].

Organic synthesis Process chemistry Scale-up

Targeted Application Scenarios for 2-(Butylthio)benzoic acid Based on Differentiated Properties


Herbicide Intermediate Synthesis

2-(Butylthio)benzoic acid is a key intermediate in the preparation of herbicidally active compounds, as described in patent literature [1]. Its specific butyl chain length and ortho-substitution pattern are essential for downstream coupling reactions that lead to the final active ingredient. Substitution with methyl or ethyl analogs would alter the steric and electronic profile of the intermediate, likely resulting in reduced or abolished herbicidal activity of the final product.

Ligand for Metal Complexation in Catalysis

The compound acts as a ligand that binds to metal centers with a trigonal geometry . Its balanced lipophilicity (LogP 4.18) and defined crystal structure make it suitable for preparing well-characterized metal complexes for catalytic applications. The longer butyl chain may confer enhanced solubility in non-polar organic solvents compared to shorter-chain analogs, potentially expanding its utility in homogeneous catalysis.

Building Block for Medicinal Chemistry SAR Studies

As part of a homologous series of 2-alkylthio benzoic acids, this compound serves as a valuable tool for exploring structure-activity relationships (SAR) where alkyl chain length is a variable. The significant lipophilicity difference (LogP 4.18 vs. 2.11 for methyl analog) allows researchers to probe the effect of hydrophobicity on target binding, cellular permeability, or metabolic stability in early-stage drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Butylthio)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.